molecular formula C21H22N4O4S B2894667 methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689746-76-7

methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2894667
CAS No.: 689746-76-7
M. Wt: 426.49
InChI Key: UQRQRXRUGFNLAR-UHFFFAOYSA-N
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Description

methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and phenylacetyl groups. The final step usually involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, better reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various nitrogen-containing heterocycles.

Scientific Research Applications

methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and phenylacetyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Uniqueness

methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and methoxyphenyl group make it particularly interesting for medicinal chemistry applications, while its phenylacetyl group enhances its potential as a versatile building block for complex molecule synthesis.

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-10-8-16(9-11-17)25-18(23-24-21(25)30-14-20(27)29-2)13-22-19(26)12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRQRXRUGFNLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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